Increased Molecular Refractivity vs. Unsubstituted Parent Core
The gem-dimethyl substitution significantly increases the molecular weight and refractivity compared to the parent furo[2,3-c]pyridine core [1]. This difference directly impacts the compound's logP and potential for hydrophobic interactions in a biological context.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 149.19 g/mol (C9H11NO) |
| Comparator Or Baseline | 119.12 g/mol (C7H5NO, furo[2,3-c]pyridine) |
| Quantified Difference | +30.07 g/mol |
| Conditions | Calculated from molecular formula |
Why This Matters
The substantial increase in molecular weight signals a predictable increase in lipophilicity and potential for stronger van der Waals interactions with hydrophobic binding pockets, a key differentiator for selecting this scaffold for medicinal chemistry campaigns.
- [1] ChemSrc. 3,3-Dimethyl-2H-furo[2,3-c]pyridine (182819-57-4) and furo[2,3-c]pyridine (19539-50-5) Properties. Accessed 2026. View Source
